molecular formula C22H40N2O2S B1415505 4,6-Bis-hexyloxy-2-hexylsulfanyl-pyrimidine CAS No. 2173105-63-8

4,6-Bis-hexyloxy-2-hexylsulfanyl-pyrimidine

Cat. No. B1415505
CAS RN: 2173105-63-8
M. Wt: 396.6 g/mol
InChI Key: PTQTXANJOLMYKV-UHFFFAOYSA-N
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Description

4,6-Bis-hexyloxy-2-hexylsulfanyl-pyrimidine (BH2HS) is a synthetic organic compound with a wide range of applications in chemical and biological research. It has been used in a variety of research areas including drug design, enzyme inhibition, and gene expression studies. BH2HS has been found to have a unique mechanism of action, with a variety of biochemical and physiological effects. This article will discuss the synthesis method of BH2HS, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its structure allows for selective functionalization, enabling the creation of a wide array of derivatives. Researchers utilize it to synthesize complex molecules that can have applications ranging from pharmaceuticals to materials science .

Pharmaceutical Research

In pharmaceutical research, this pyrimidine derivative could be used to develop new drugs. Its hexyloxy and hexylsulfanyl groups might be involved in reactions leading to compounds with potential biological activity, such as enzyme inhibitors or receptor modulators .

Material Science

The compound’s unique structure makes it a candidate for the development of novel materials. It could be used in the synthesis of organic semiconductors, which are crucial for the production of flexible electronic devices.

Catalysis

4,6-Bis-hexyloxy-2-hexylsulfanyl-pyrimidine may act as a ligand for catalysts used in various chemical reactions. Its ability to coordinate to metals can lead to the development of new catalytic systems that enhance reaction efficiency and selectivity .

Nanotechnology

Due to its potential for self-assembly and interaction with other molecules, this compound is of interest in nanotechnology. It could be used to create nanostructures with specific properties for use in sensors, data storage, or energy conversion .

Agrochemical Research

In agrochemical research, derivatives of this compound could be explored for their pesticidal or herbicidal activities. Modifying the pyrimidine core can lead to the discovery of new compounds that protect crops from pests and diseases.

Analytical Chemistry

This compound can be used as a standard or reagent in analytical chemistry. Its well-defined structure and properties make it suitable for use in calibration curves or as a reactant in detection methods .

Environmental Science

Researchers might investigate the environmental fate of this compound and its derivatives. Understanding its breakdown products and their effects on ecosystems can inform the design of more environmentally benign chemicals .

properties

IUPAC Name

4,6-dihexoxy-2-hexylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H40N2O2S/c1-4-7-10-13-16-25-20-19-21(26-17-14-11-8-5-2)24-22(23-20)27-18-15-12-9-6-3/h19H,4-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQTXANJOLMYKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC(=NC(=N1)SCCCCCC)OCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Bis-hexyloxy-2-hexylsulfanyl-pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.